- Preparation of quinazoline derivatives as RAF kinase modulators for treating cancers, inflammations and immune diseases, World Intellectual Property Organization, , ,
Cas no 95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile)
95882-33-0 structure
Product Name:3-Cyclopentyl-3-oxopropanenitrile
CAS 번호:95882-33-0
MF:C8H11NO
메가와트:137.179042100906
MDL:MFCD04114391
CID:803446
PubChem ID:13592118
Update Time:2025-07-02
3-Cyclopentyl-3-oxopropanenitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Cyclopentyl-3-oxopropanenitrile
- 3-Cyclopentyl-3-oxo-propionitrile
- Cyclopentanepropanenitrile,b-oxo-
- 3-Cyclopentyl-3-oxopropionitrile
- β-Oxocyclopentanepropanenitrile (ACI)
- 95882-33-0
- DB-080356
- AKOS009236565
- FOCJXECLIBAZSA-UHFFFAOYSA-N
- PB32362
- CHEMBL4593178
- SY042272
- EN300-129015
- WS-01519
- MFCD04114391
- SCHEMBL573499
- CS-0053864
- DTXSID50544560
- 3-cyclopentyl-3-oxo-propanenitrile
-
- MDL: MFCD04114391
- 인치: 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
- InChIKey: FOCJXECLIBAZSA-UHFFFAOYSA-N
- 미소: N#CCC(C1CCCC1)=O
계산된 속성
- 정밀분자량: 137.08400
- 동위원소 질량: 137.084063974g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 171
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.4
- 토폴로지 분자 극성 표면적: 40.9Ų
실험적 성질
- 밀도: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: 229.5±13.0 ºC (760 Torr),
- 플래시 포인트: 92.6±19.8 ºC,
- 용해도: 미용성(4.4g/l)(25ºC),
- PSA: 40.86000
- LogP: 1.65938
3-Cyclopentyl-3-oxopropanenitrile 세관 데이터
- 세관 번호:2926909090
- 세관 데이터:
?? ?? ??:
2926909090개요:
2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%
3-Cyclopentyl-3-oxopropanenitrile 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C10418-5g |
3-Cyclopentyl-3-oxo-propionitrile - C10418 |
95882-33-0 | 5g |
20092CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C10418-1g |
3-Cyclopentyl-3-oxo-propionitrile - C10418 |
95882-33-0 | 1g |
6127CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-C10418-10g |
3-Cyclopentyl-3-oxo-propionitrile - C10418 |
95882-33-0 | 10g |
32062CNY | 2021-05-07 | ||
| Chemenu | CM109223-1000g |
3-cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 95+% | 1000g |
$4480 | 2021-08-06 | |
| abcr | AB449073-1 g |
3-Cyclopentyl-3-oxopropanenitrile; . |
95882-33-0 | 1g |
€192.60 | 2023-07-18 | ||
| abcr | AB449073-5 g |
3-Cyclopentyl-3-oxopropanenitrile; . |
95882-33-0 | 5g |
€491.80 | 2023-07-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C924071-1g |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 98% | 1g |
¥1,716.30 | 2022-09-29 | |
| TRC | C993163-25mg |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993163-50mg |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C993163-250mg |
3-Cyclopentyl-3-oxopropanenitrile |
95882-33-0 | 250mg |
$ 250.00 | 2022-06-06 |
3-Cyclopentyl-3-oxopropanenitrile 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux; 50 min, reflux; overnight, reflux; reflux → rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 65 °C; 16 h, 65 °C
1.2 Reagents: Water ; cooled
1.3 pH 4 - 5
1.2 Reagents: Water ; cooled
1.3 pH 4 - 5
참조
- Preparation of substituted pyrimidines as modulators of MYC family proto-oncogene protein, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Preparation of pyrazoloquinazolinone and pyrroloquinazolinone derivatives as mGluR2 allosteric modulators useful for treatment of neurological, psychiatric, and other disorders, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 70 °C; overnight, 70 °C
참조
- Preparation of arylquinoline derivatives as dual FABP inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 30 min, rt; 16 h, 105 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Preparation of 7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine derivatives which are useful in the treatment, amelioration or prevention of a viral disease, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 30 min, rt
1.2 30 min, rt; 16 h, 105 °C
1.2 30 min, rt; 16 h, 105 °C
참조
- Preparation of oxothiazolopyridine carbonic acid derivatives for use as antiviral agents, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -14.6 °C; 50 min, -14.6 °C; < -3 °C; 10 min, -10 °C; -10 °C → 20 °C; 1 h, 20 °C; overnight, 24 °C; 24 °C → 3 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 27 °C
참조
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
합성 방법 8
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt → 75 °C; 15 h, 70 °C
참조
- Preparation of Ruxolitinib intermediate, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; overnight, reflux
1.2 Solvents: Water ; pH 8
1.2 Solvents: Water ; pH 8
참조
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; overnight, reflux
1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8
1.2 Reagents: Hydrogen ion Solvents: Water ; pH 8
참조
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
3-Cyclopentyl-3-oxopropanenitrile Raw materials
3-Cyclopentyl-3-oxopropanenitrile Preparation Products
3-Cyclopentyl-3-oxopropanenitrile 관련 문헌
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
95882-33-0 (3-Cyclopentyl-3-oxopropanenitrile) 관련 제품
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- 66984-18-7(1-methyl-2-oxocyclopentane-1-carbonitrile)
- 2941-29-9(2-oxocyclopentane-1-carbonitrile)
- 69843-83-0(Cyclopentanecarbonitrile,3-(1-methylethyl)-2-oxo-)
- 128893-49-2(4-(2-oxocyclopentyl)butanenitrile)
- 335421-55-1(Cyclopentanecarbonitrile, 2-oxo-1-(3-oxopentyl)- (9CI))
- 138260-51-2(Cyclopentanone-2-carbonitrile)
- 403615-63-4(Cyclopentanecarbonitrile,1-acetyl-)
- 4594-77-8(3-(2-Oxocyclopentyl)propanenitrile)
- 51004-14-9(2-(2-oxocyclopentyl)acetonitrile)
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